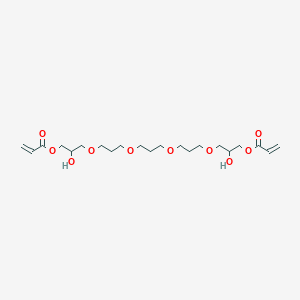
BIG ENDOTHELIN-2 (1-37) (HUMAN)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Big Endothelin-2 (1-37), human, is the precursor to the vasoconstricting peptide Endothelin-2 (ET-2). It is hydrolyzed by endothelin converting enzyme (ECE) . Endothelin-2, also known as vasoactive intestinal contractor (VIC), in rodents, differs from endothelin-1 (ET-1) by only two amino acids .
Synthesis Analysis
The synthesis of ET-2 gets regulated at the level of transcription. The first protein transcribed would undergo processing by a furin-type proprotein convertase. This process yields a molecule called ‘big ET-1’, an inactive intermediate. Endothelin converting enzyme (ECE) acts on big ET-1, converting it into ET-1 .Molecular Structure Analysis
The molecular weight of Big Endothelin-2 (1-37), human is 4184.89 . The sequence (3-letter) is Cys-Ser-Cys-Ser-Ser-Trp-Leu-Asp-Lys-Glu-Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-Trp-Val-Asn-Thr-Pro-Glu-Gln-Thr-Ala-Pro-Tyr-Gly-Leu-Gly-Asn-Pro-Pro-OH [Cys1-Cys15, Cys3-Cys11] .Chemical Reactions Analysis
Big Endothelin-2 (human) is a polypeptide that can be found by peptide screening. Peptide screening is a research tool that pools active peptides primarily by immunoassay .Applications De Recherche Scientifique
- ET-2, like other endothelins, is known to be a potent vasoconstrictor .
- It plays a significant role in cardiovascular diseases, contributing to vasoconstriction, vascular and cardiac hypertrophy, and inflammation .
- Endothelin receptor antagonists, which block the effects of ET-2 and other endothelins, have revolutionized the treatment of pulmonary arterial hypertension .
- Endothelins, including ET-2, contribute to basal vascular tone and diseases such as hypertension .
- Endothelin receptor antagonists are being explored in clinical trials for treatment-resistant hypertension .
- Endothelins have been implicated in renal cell injury, proteinuria, inflammation, and fibrosis leading to chronic kidney disease .
- Endothelin receptor antagonists have shown promise in ameliorating renal injury and fibrosis in experimental models of chronic kidney disease .
- Endothelin receptor antagonists are being explored in clinical trials for patients receiving antiangiogenic therapies .
- These therapies aim to inhibit the growth of new blood vessels that tumors need to grow .
- While specific roles of ET-2 in fluid-electrolyte homeostasis are not detailed in the search results, endothelins in general have been identified as having important roles in this area .
Cardiovascular Biology
Hypertension Treatment
Chronic Kidney Disease Treatment
Anti-angiogenic Therapies
Fluid-Electrolyte Homeostasis
Neuronal Function
- The synthesis of endothelin peptides, including ET-2, is activated in response to many factors such as hyperglycemia .
- This suggests a potential role for endothelins in the pathogenesis of diabetes and related metabolic disorders .
- Aging is another factor that activates the synthesis of endothelin peptides .
- This suggests a potential role for endothelins in the aging process and age-related diseases .
- Estrogen deficiency is known to activate the synthesis of endothelin peptides .
- This suggests a potential role for endothelins in conditions related to estrogen deficiency, such as menopause .
- Hypoxia, or low oxygen levels, is known to activate the synthesis of endothelin peptides .
- This suggests a potential role for endothelins in conditions related to hypoxia, such as chronic obstructive pulmonary disease (COPD) and sleep apnea .
- Shear stress, which is the frictional force exerted by blood flow on the walls of blood vessels, is known to activate the synthesis of endothelin peptides .
- This suggests a potential role for endothelins in vascular remodeling and diseases related to abnormal blood flow .
Diabetes and Metabolic Disorders
Aging
Estrogen Deficiency
Hypoxia
Shear Stress
MicroRNAs
Safety And Hazards
Orientations Futures
Endothelin-2 has a key role in ovarian physiology, with ET-2-mediated contraction proposed as a final signal facilitating ovulation . Furthermore, ET-2 may also have a pathophysiological role in heart failure, immunology, and cancer . Future strategies for targeting the ET-1 pathway in cardiovascular disease are being explored .
Propriétés
Numéro CAS |
132699-72-0 |
|---|---|
Nom du produit |
BIG ENDOTHELIN-2 (1-37) (HUMAN) |
Formule moléculaire |
C188H269N45O56S4 |
Poids moléculaire |
4183.68 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluorobo](/img/structure/B1147176.png)
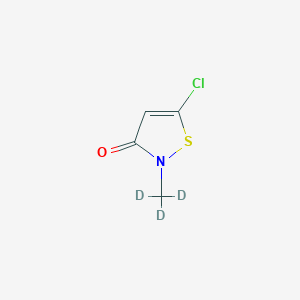
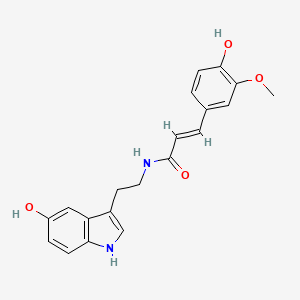
![2-[2-(4-Fluorophenyl)ethoxy]adenosine](/img/structure/B1147182.png)
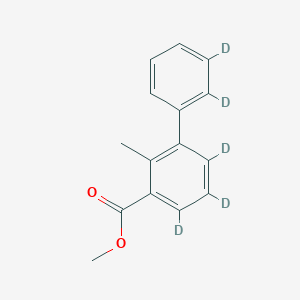
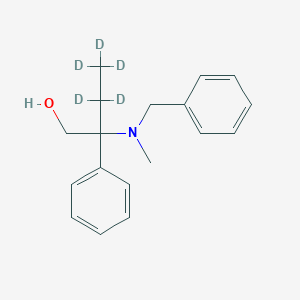
![N-[2-(4-thia-6,9,19-triazapentacyclo[10.7.1.03,7.08,20.013,18]icosa-1,3(7),5,8,10,12(20),13,15,17-nonaen-17-yl)ethyl]propan-1-amine](/img/structure/B1147191.png)
